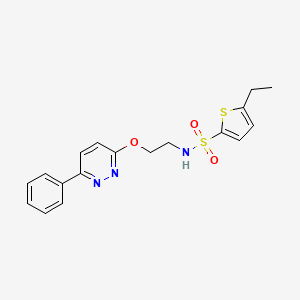
5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a chemical compound that has been the subject of scientific research for its potential use in various applications.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide has anti-inflammatory properties and can reduce the production of certain cytokines in the body. It has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2). Additionally, it has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different contexts.
Future Directions
There are several future directions for research on 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and rheumatoid arthritis. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, research could focus on identifying any potential side effects or limitations of this compound in order to optimize its use in clinical settings.
In conclusion, 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a chemical compound that has been studied for its potential use in various applications. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory properties and to inhibit certain enzymes and signaling pathways in the body. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with 6-phenylpyridazin-3-ol in the presence of a base, followed by the addition of ethylene oxide. The resulting product is then treated with a sulfonamide to yield the final compound.
Scientific Research Applications
5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been tested as a potential treatment for rheumatoid arthritis. Additionally, it has been studied for its potential use in the treatment of cancer and as an inhibitor of certain enzymes.
properties
IUPAC Name |
5-ethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(22,23)19-12-13-24-17-10-9-16(20-21-17)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKZKIWQNIYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)
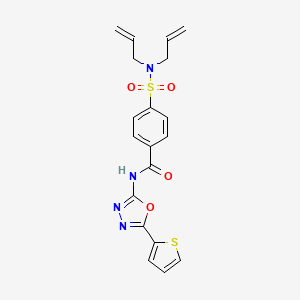
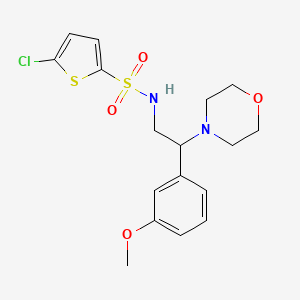

![4-{2-[1-(2,2-dimethylpropanoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2857486.png)

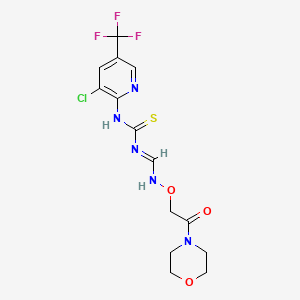
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
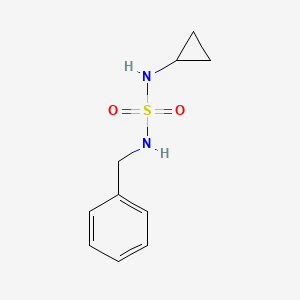

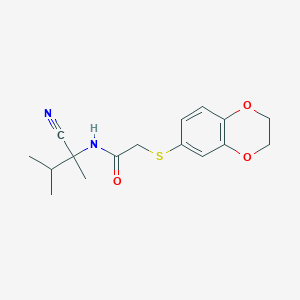
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)